molecular formula C21H18ClN3S B2423635 (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-94-5

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2423635
CAS No.: 683257-94-5
M. Wt: 379.91
InChI Key: AFYFNWSHUQTHKG-GZTJUZNOSA-N
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Description

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrile group, and various substituted phenyl groups

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-19-9-18(22)7-5-14(19)2/h4-9,11-12,24H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYFNWSHUQTHKG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrile group and the substituted phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hyd

Biological Activity

The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of a class of compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole moiety, which has been linked to various biological activities, particularly in cancer research. The presence of the 5-chloro-2-methylphenyl and 3,4-dimethylphenyl groups contributes to its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole can inhibit the proliferation of cancer cells through mechanisms such as tubulin polymerization inhibition and apoptosis induction. The compound has demonstrated promising results in cell line assays:

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung Cancer)1.98 ± 1.22Inhibition of cell proliferation
Jurkat (Leukemia)1.61 ± 1.92Induction of apoptosis

These values suggest that the compound is effective at low concentrations, indicating a potent anticancer activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential against malignancies.

Structure-Activity Relationship (SAR)

The efficacy of thiazole-containing compounds often correlates with specific structural features. Key observations include:

  • The presence of electron-donating groups (like methyl) at strategic positions on the phenyl rings enhances activity.
  • Substitution patterns on the thiazole ring significantly influence biological outcomes; for example, the combination of p-chloro and p-methyl substitutions has been linked to increased cytotoxicity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Thiazole Derivatives : A recent study demonstrated that thiazole derivatives with specific substitutions exhibited significant anti-cancer properties against various cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Molecular Dynamics Simulations : Molecular docking studies have shown that compounds similar to this compound interact effectively with target proteins involved in cancer pathways, providing insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with thiazole ring formation via cyclization of thiourea derivatives with α-haloketones. Subsequent steps include introducing the (5-chloro-2-methylphenyl)amino and (3,4-dimethylphenyl) groups via nucleophilic substitution or condensation. Critical parameters include:

  • Temperature control : 80–100°C for cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for thiazole formation; ethanol/methanol for coupling reactions .
  • Catalysts : K2_2CO3_3 or NaH for deprotonation .
  • Monitoring : TLC (silica gel, hexane:ethyl acetate) and 1^1H NMR (DMSO-d6d_6) to track intermediates .

Q. Which characterization techniques are essential for confirming structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR (400 MHz, DMSO-d6d_6) to verify regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : C18 column with acetonitrile/water gradient (70:30) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ at m/z 432.2) .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay on cancer cell lines) and antimicrobial activity (MIC against Gram+/Gram- bacteria) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Dose-response curves : Use IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can regioselectivity in the (2E)-configuration be optimized during synthesis?

  • Methodological Answer :

  • Solvent polarity : High polarity solvents (e.g., DMF) stabilize transition states favoring the (E)-isomer .
  • Catalytic additives : Use Pd/C or CuI to promote stereospecific coupling .
  • Spectroscopic validation : Compare 1^1H NMR coupling constants (J = 12–16 Hz for trans-configuration) .

Q. What strategies resolve conflicting spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if single crystals are obtainable) .
  • Computational modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified chloro/methyl groups on phenyl rings .
  • Bioactivity profiling : Compare IC50_{50} values across analogs to identify critical pharmacophores .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

Q. What are the best practices for assessing compound stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures .
  • Light sensitivity : Store in amber vials and test photostability under UV/visible light .

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